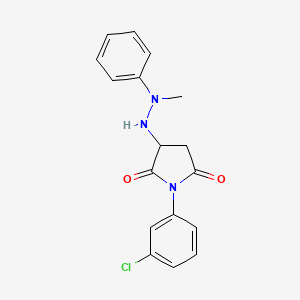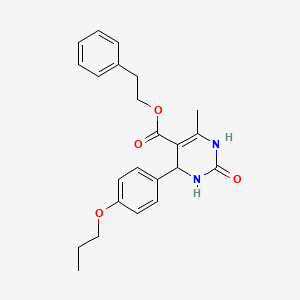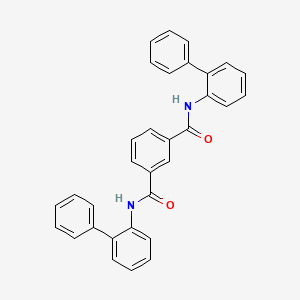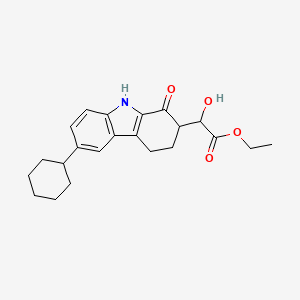![molecular formula C20H28N2O5 B4982724 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4982724.png)
1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate, also known as CPI-1189, is a chemical compound that has been studied for its potential therapeutic applications. It is an imidazole-based compound that has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate is not fully understood. However, it has been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-lipoxygenase.
Biochemical and Physiological Effects:
1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage. Furthermore, 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate is its relatively simple synthesis method, which allows for large-scale production. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has also been shown to have low toxicity in animal studies, which is a promising feature for potential therapeutic applications. However, one limitation of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate could also be studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. Furthermore, the development of more water-soluble derivatives of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate could improve its potential as a therapeutic agent. Overall, the study of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has promising potential for future scientific research.
Synthesemethoden
The synthesis of 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate involves the reaction of 2,6-diisopropylphenol with 3-bromopropylamine to form 3-(2,6-diisopropylphenoxy)propylamine. This intermediate is then reacted with imidazole to form 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate. The overall synthesis process is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has been studied for its potential therapeutic applications in various fields. In particular, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate has been studied in vitro and in vivo, and promising results have been obtained in animal models.
Eigenschaften
IUPAC Name |
1-[3-[2,6-di(propan-2-yl)phenoxy]propyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.C2H2O4/c1-14(2)16-7-5-8-17(15(3)4)18(16)21-12-6-10-20-11-9-19-13-20;3-1(4)2(5)6/h5,7-9,11,13-15H,6,10,12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNJZBBFOSWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4982647.png)

![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)


![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4982684.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)

![3-(2-chlorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4982714.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4982731.png)


